![molecular formula C11H7NOS B107343 Naphtho[2,1-d]thiazol-2(3H)-one CAS No. 17931-24-7](/img/structure/B107343.png)
Naphtho[2,1-d]thiazol-2(3H)-one
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Description
Naphtho[2,1-d]thiazol-2(3H)-one, also known as this compound, is a useful research compound. Its molecular formula is C11H7NOS and its molecular weight is 201.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Naphtho[2,1-d]thiazol-2(3H)-one
Several synthetic routes have been developed for the preparation of this compound. One notable method involves the reaction of 2-naphthylamine with sulfur in acetonitrile under controlled conditions. This method yields high purity and significant quantities of the compound, making it suitable for further biological evaluations .
Biological Activities
This compound exhibits a range of biological activities, which can be categorized as follows:
Antimicrobial Activity
Research indicates that derivatives of this compound possess significant antimicrobial properties. For instance, synthesized derivatives have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. In one study, compounds were tested for their zones of inhibition against these bacteria, demonstrating promising results comparable to standard antibiotics like Amoxicillin .
Compound | Zone of Inhibition (mm) | Bacterial Strain |
---|---|---|
A | 20 | Pseudomonas aeruginosa |
B | 14 | Escherichia coli |
C | 22 | Staphylococcus aureus |
D | 17 | Bacillus subtilis |
Antitubercular Activity
This compound and its derivatives have been evaluated for their antitubercular activity. Studies have shown that certain substitutions on the thiazole ring enhance activity against Mycobacterium tuberculosis, indicating a potential for developing new antitubercular agents .
Antiulcer Activity
The antiulcer properties of this compound derivatives have also been investigated. In experimental models, compounds demonstrated significant reductions in ulcer indices and gastric acidity when compared to standard treatments like Ranitidine. This suggests potential therapeutic applications in treating gastric ulcers .
Case Study 1: Antimicrobial Efficacy
A study synthesized several derivatives of this compound and evaluated their antimicrobial efficacy against common pathogens. The results indicated that modifications to the thiazole ring significantly influenced antibacterial potency.
Case Study 2: Antitubercular Screening
Another study focused on the antitubercular activity of newly synthesized compounds based on this compound. The research highlighted the structure-activity relationship (SAR) that could guide further modifications to enhance efficacy against resistant strains of Mycobacterium tuberculosis.
Properties
CAS No. |
17931-24-7 |
---|---|
Molecular Formula |
C11H7NOS |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
3H-benzo[g][1,3]benzothiazol-2-one |
InChI |
InChI=1S/C11H7NOS/c13-11-12-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H,(H,12,13) |
InChI Key |
VKMBJEVQTGGMGN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=O)N3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=O)N3 |
Synonyms |
Naphtho[2,1-d]thiazol-2(3H)-one (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.